molecular formula C16H23N B1142072 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine CAS No. 124499-30-5

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

Cat. No.: B1142072
CAS No.: 124499-30-5
M. Wt: 229.36
InChI Key:
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Description

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is an organic compound with the molecular formula C16H23N It is a derivative of phenylethylamine, featuring a cyclohexyl-vinyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexyl ethylene and phenylethylamine.

    Reaction Conditions: The key step involves a vinylation reaction where the cyclohexyl ethylene is reacted with phenylethylamine under specific conditions, often involving a catalyst to facilitate the reaction.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Industrial processes also incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces ethyl derivatives.

    Substitution: Produces various substituted amines.

Scientific Research Applications

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simpler analog without the cyclohexyl-vinyl group.

    Cyclohexylamine: Lacks the phenyl and vinyl groups.

    Vinylcyclohexane: Contains the cyclohexyl and vinyl groups but lacks the amine functionality.

Uniqueness

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is unique due to the presence of both the cyclohexyl-vinyl group and the phenylethylamine backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-(2-cyclohexylethenyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h6-11,14H,1-5,12-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYDHKGNJKKYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=CC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695932
Record name 2-[4-(2-Cyclohexylethenyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-30-5
Record name 4-(2-Cyclohexylethenyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124499-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Cyclohexylethenyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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